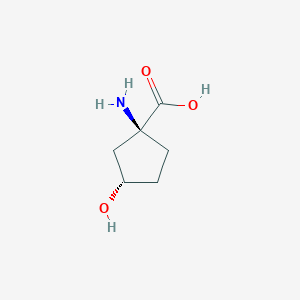![molecular formula C14H24N2O3 B14057803 8-Boc-hexahydro-2-oxa-5,8-diaza-cyclopenta[d]indene](/img/structure/B14057803.png)
8-Boc-hexahydro-2-oxa-5,8-diaza-cyclopenta[d]indene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Boc-hexahydro-2-oxa-5,8-diaza-cyclopenta[d]indene is a chemical compound with the molecular formula C14H24N2O3 and a molecular weight of 268.35 g/mol . It is a heterocyclic compound that contains nitrogen and oxygen atoms within its ring structure. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties.
Méthodes De Préparation
The synthesis of 8-Boc-hexahydro-2-oxa-5,8-diaza-cyclopenta[d]indene typically involves the reaction of specific starting materials under controlled conditions. One common method involves the use of tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoro compounds . The reaction conditions often include the use of anhydrous magnesium sulfate to dry the organic layer and specific solvents to facilitate the reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Analyse Des Réactions Chimiques
8-Boc-hexahydro-2-oxa-5,8-diaza-cyclopenta[d]indene undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .
Applications De Recherche Scientifique
8-Boc-hexahydro-2-oxa-5,8-diaza-cyclopenta[d]indene has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential therapeutic properties, including its ability to interact with specific molecular targets. Additionally, this compound is used in the development of new materials and industrial processes .
Mécanisme D'action
The mechanism of action of 8-Boc-hexahydro-2-oxa-5,8-diaza-cyclopenta[d]indene involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparaison Avec Des Composés Similaires
8-Boc-hexahydro-2-oxa-5,8-diaza-cyclopenta[d]indene can be compared with other similar compounds, such as 2-Boc-5-oxa-2,8-diaza-spiro[3.5]nonan-7-one and 8-Benzyl-5-phenyl-3-oxa-4,8-diaza-tricyclo[5.2.1.02,6]decane . These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture. The uniqueness of this compound lies in its specific ring structure and the presence of both nitrogen and oxygen atoms within the ring, which contribute to its distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C14H24N2O3 |
|---|---|
Poids moléculaire |
268.35 g/mol |
Nom IUPAC |
tert-butyl 3-oxa-7,11-diazatricyclo[7.3.0.01,5]dodecane-11-carboxylate |
InChI |
InChI=1S/C14H24N2O3/c1-13(2,3)19-12(17)16-6-10-4-15-5-11-7-18-9-14(10,11)8-16/h10-11,15H,4-9H2,1-3H3 |
Clé InChI |
ZKFFXZVRNQSVPC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CC2CNCC3C2(C1)COC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(4R)-3-benzoyloxy-4-fluoro-4-methyl-5-oxooxolan-2-yl]methyl benzoate](/img/structure/B14057720.png)





![2-[2-(4-Amino-3-methylphenyl)ethylamino]ethyl sulfate](/img/structure/B14057768.png)



![Hydrazinecarbothioamide, 2-[(3-hydroxy-4-methoxyphenyl)methylene]-](/img/structure/B14057784.png)


![(1R,4r)-methyl 4-(8-chloroimidazo[1,5-a]pyrazin-3-yl)cyclohexanecarboxylate](/img/structure/B14057804.png)
